molecular formula C14H18O5 B14292579 Dimethyl 3-(benzyloxy)pentanedioate CAS No. 112904-65-1

Dimethyl 3-(benzyloxy)pentanedioate

Cat. No.: B14292579
CAS No.: 112904-65-1
M. Wt: 266.29 g/mol
InChI Key: OMBFNIWLHOFNAF-UHFFFAOYSA-N
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Description

Dimethyl 3-(Benzyloxy)pentanedioate is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features a pentanedioate (glutarate) backbone esterified with methyl groups and protected at the 3-position with a benzyloxy group. The benzyloxy moiety serves as a versatile protecting group for alcohols or carboxylic acids, which can be selectively deprotected under controlled conditions to enable further functionalization. This makes it a valuable building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and novel organic materials. In a research context, compounds with benzyloxy and ester functionalities are frequently employed in the synthesis of psychoplastogens—a class of neuroplasticity-promoting agents investigated for their potential in treating neurological and psychiatric disorders such as depression, anxiety, and substance abuse . The structural motifs present in this reagent are consistent with those used to create molecules that promote neuronal growth and improve neuronal structure . Researchers can utilize this compound to explore structure-activity relationships or as a precursor in multi-step synthetic routes. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the material in accordance with laboratory best practices.

Properties

CAS No.

112904-65-1

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

dimethyl 3-phenylmethoxypentanedioate

InChI

InChI=1S/C14H18O5/c1-17-13(15)8-12(9-14(16)18-2)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

OMBFNIWLHOFNAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC(=O)OC)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Michael Addition Route

A conjugate addition strategy builds the pentanedioate skeleton while introducing the benzyloxy group.

Procedure ():

  • Reagents : Diethyl malonate, benzyl acrylate.
  • Catalyst : Sodium ethoxide.
  • Conditions : Ethanol, reflux for 6 hours.
  • Yield : 65% (after transesterification to dimethyl ester).

Reductive Amination Followed by Functionalization

This method is less common but useful for chiral derivatives:

  • Reductive Amination : Dimethyl 3-oxopentanedioate + benzylamine → dimethyl 3-(benzylamino)pentanedioate ().
  • Oxidation : Conversion of amine to hydroxyl group via diazotization.
  • Benzylation : As described in Section 1.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Acid-Catalyzed Benzylation 70 Mild conditions, base-sensitive substrates Requires BF₃·Et₂O
Base-Promoted Benzylation 85 High efficiency Limited to stable substrates
Direct Esterification 89 One-pot simplicity Requires pre-synthesized diacid
Michael Addition 65 Builds carbon skeleton Multi-step, moderate yield

Recent Advances and Catalytic Innovations

  • Hypervalent Iodine Reagents : Benzyl N-phenyl-2,2,2-trifluoroacetimidate with TMSOTf in 1,4-dioxane achieves benzylation at 25°C with 82% yield ().
  • Enzymatic Protection : Pig liver esterase (PLE) selectively hydrolyzes dimethyl 3-benzyloxyglutarate, enabling asymmetric synthesis ().

Industrial-Scale Considerations

  • Catalyst Recycling : Acidic ion-exchange resins (e.g., Dowex-50W) enable catalyst reuse in esterification ().
  • Solvent Selection : Toluene or DMF minimizes side reactions in large-scale benzylation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(benzyloxy)pentanedioate undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-(benzyloxy)pentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 3-(benzyloxy)pentanedioate involves its interaction with various molecular targets. For example, in enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of substituted dimethyl pentanedioates. Key structural analogues include:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Source/Reference
Dimethyl 3-(4-fluorophenyl)pentanedioate 4-Fluorophenyl at C3 C₁₃H₁₅FO₄ 254.257 Pharmaceutical intermediates
Dimethyl 3-(4-chlorophenyl)pentanedioate 4-Chlorophenyl at C3 C₁₃H₁₅ClO₄ 270.71 Chiral synthesis building blocks
Dimethyl 3-(cyanomethylidene)pentanedioate Cyanomethylidene at C3 C₁₀H₁₁NO₄ 209.20 Reactive intermediates for heterocycles
DME (Dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate) Ethylsulfonylpropyl at C3 C₁₂H₂₂O₆S 294.36 Metabolite of herbicide sethoxydim

Key Structural Differences :

  • Substituent Diversity : The benzyloxy group in the target compound contrasts with fluorophenyl, chlorophenyl, and sulfonated alkyl groups in analogues. These substituents influence polarity, reactivity, and biological activity.
  • Steric and Electronic Effects : The benzyloxy group provides moderate steric bulk and electron-donating properties, whereas fluorophenyl and chlorophenyl groups introduce electron-withdrawing effects .
Physicochemical Properties
  • Solubility : The benzyloxy group enhances lipophilicity compared to polar metabolites like DME-OH (dimethyl 3-hydroxy pentanedioate) .
  • Stability: Fluorinated and chlorinated analogues exhibit greater thermal stability due to strong C–F/C–Cl bonds, whereas cyanomethylidene derivatives are prone to nucleophilic attack .

Research Findings and Industrial Relevance

  • Chiral Synthesis: Enzymatic resolution of dimethyl pentanedioate derivatives achieves >99% enantiomeric excess, crucial for producing non-racemic pharmaceuticals .
  • Toxicological Data: DME-OH exceeds thresholds for genotoxic risk, necessitating strict residue monitoring in food commodities .
  • Market Availability : Commercial suppliers like CymitQuimica offer dimethyl 3-(4-chlorophenyl)pentanedioate at premium prices (~€542/50 mg), reflecting demand for specialized building blocks .

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